N-ethyl-N-(piperidin-4-yl)methanesulfonamide
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Overview
Description
N-ethyl-N-(piperidin-4-yl)methanesulfonamide is a chemical compound with the molecular formula C8H19N2O2S. It is a derivative of methanesulfonamide, featuring an ethyl group and a piperidin-4-yl moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(piperidin-4-yl)methanesulfonamide typically involves the reaction of piperidin-4-ylamine with methanesulfonyl chloride in the presence of an ethylating agent. The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-(piperidin-4-yl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of N-ethyl-N-(piperidin-4-yl) sulfonic acid.
Reduction: Reduction reactions can produce N-ethyl-N-(piperidin-4-yl) methanesulfonamide derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives of the compound.
Scientific Research Applications
N-ethyl-N-(piperidin-4-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-ethyl-N-(piperidin-4-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
N-ethyl-N-(piperidin-4-yl)methanesulfonamide is similar to other sulfonamide derivatives, such as N-methyl-N-(piperidin-4-yl)methanesulfonamide and N-ethyl-N-(piperidin-3-yl)methanesulfonamide. its unique structural features, such as the presence of the ethyl group and the piperidin-4-yl moiety, distinguish it from these compounds and contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-N-piperidin-4-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-3-10(13(2,11)12)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVFJUKZFYXZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNCC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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